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Introduction
Acid Blue 7, widely known in histology as Aniline Blue, is a key component in various

trichrome staining methods designed for the selective demonstration of collagen fibers in tissue

sections. Its vibrant blue staining provides a stark contrast to other tissue elements, which are

typically counterstained in shades of red and black. This technique is invaluable in pathology

and histology for assessing the degree of fibrosis in tissues such as the liver, kidney, and heart,

as well as for differentiating smooth muscle from collagen in tumors.[1][2] The most common

application of Acid Blue 7 is within the Masson's Trichrome staining protocol.[2][3]

The principle of the staining method relies on the differential affinity of anionic dyes for tissue

components. After nuclear and cytoplasmic staining, a polyacid solution (e.g.,

phosphomolybdic/phosphotungstic acid) is used to decolorize collagen selectively.[4][5]

Subsequently, Acid Blue 7, an anionic dye, binds strongly to the basic amino acids in collagen,

resulting in the characteristic blue color.[1]

Data Presentation: Summary of Reagents and
Incubation Times
The following table summarizes the key reagents and typical incubation times for a standard

Masson's Trichrome protocol utilizing Acid Blue 7 (Aniline Blue). Variations may exist based on
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the specific kit manufacturer and tissue type.[3][6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://med.emory.edu/departments/medicine/divisions/cardiology/research/labs/microscopy-in-medicine/_documents/ech-world-masson-trichrome-stain.pdf
https://www.newcomersupply.com/product/aniline-blue-stain-solution/
https://www.newcomersupply.com/documents/staining/staining-kits/Kit_Trichrome_Masson_Aniline_Blue.9179.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7791122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reagent Composition
Incubation
Time

Purpose

Fixation

10% Neutral

Buffered

Formalin or

Bouin's Fluid

N/A
Standard

protocols

Tissue

preservation

Mordanting

(Optional)
Bouin's Fluid

Picric Acid

(saturated

aqueous),

Formaldehyde

(37-40%), Glacial

Acetic Acid

1 hr at 56-60°C

or overnight at

RT

Enhances dye

binding and

staining intensity

Nuclear Staining
Weigert's Iron

Hematoxylin

Solution A:

Hematoxylin in

95% Alcohol.

Solution B: Ferric

Chloride, HCl,

Distilled Water.

Mix equal parts

of A and B before

use.[3]

5-10 minutes
Stains cell nuclei

black/dark blue

Cytoplasmic

Staining

Biebrich Scarlet-

Acid Fuchsin

Biebrich Scarlet

(1% aqueous),

Acid Fuchsin

(1% aqueous),

Glacial Acetic

Acid[3]

2-15 minutes

Stains

cytoplasm,

muscle, and

keratin red

Differentiation

Phosphomolybdi

c-

Phosphotungstic

Acid Solution

5%

Phosphomolybdi

c Acid, 5%

Phosphotungstic

Acid[3]

10-15 minutes

Decolorizes

collagen,

preparing it for

blue stain

Collagen

Staining

Aniline Blue

(Acid Blue 7)

Aniline Blue,

Glacial Acetic

5-10 minutes Stains collagen

and mucus blue
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Solution Acid, Distilled

Water[3]

Final Rinse
1% Acetic Acid

Solution

Glacial Acetic

Acid, Distilled

Water[3]

1-5 minutes

Differentiates

and removes

excess blue stain

Experimental Protocol: Masson's Trichrome Stain
This protocol is a widely used method for the differential staining of collagen fibers.[2][3][7]

I. Reagent Preparation:

Weigert's Iron Hematoxylin Working Solution: Mix equal parts of Stock Solution A (1g

Hematoxylin in 100ml 95% Alcohol) and Stock Solution B (4ml 29% Ferric Chloride in water,

95ml Distilled Water, 1ml concentrated Hydrochloric Acid). This working solution is stable for

several weeks.[1][3]

Biebrich Scarlet-Acid Fuchsin Solution: Combine 90ml of 1% aqueous Biebrich scarlet, 10ml

of 1% aqueous Acid Fuchsin, and 1ml of glacial acetic acid.[3]

Phosphomolybdic-Phosphotungstic Acid Solution: Prepare by mixing 25ml of 5%

Phosphomolybdic acid with 25ml of 5% Phosphotungstic acid.[3]

Aniline Blue Solution: Dissolve 2.5g of Aniline Blue (Acid Blue 7) in 100ml of distilled water

and add 2ml of glacial acetic acid.[3]

1% Acetic Acid Solution: Add 1ml of glacial acetic acid to 99ml of distilled water.[3]

II. Staining Procedure:

Deparaffinization and Rehydration:

Immerse slides in three changes of xylene for 3 minutes each.

Rehydrate through two changes each of 100% and 95% ethyl alcohol.[7]

Rinse well in distilled water.[3]
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Mordanting (if required):

If the tissue was not originally fixed in Bouin's fluid, mordant sections in Bouin's fluid for 1

hour at 56-60°C or overnight at room temperature to improve staining quality.[2][7]

Wash in running tap water for 5-10 minutes to remove all yellow color.[2]

Nuclear Staining:

Stain in pre-mixed Weigert's iron hematoxylin working solution for 10 minutes.[3]

Rinse in running warm tap water for 10 minutes.[3]

Wash in distilled water.[3]

Cytoplasmic Staining:

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[3]

Wash in distilled water.[3]

Differentiation:

Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the

collagen is not red.[3] Do not rinse after this step.

Collagen Staining:

Transfer sections directly to the Aniline Blue solution and stain for 5-10 minutes.[3]

Final Differentiation and Dehydration:

Rinse briefly in distilled water.

Differentiate in 1% acetic acid solution for 1-3 minutes.[2]

Wash in distilled water.

Dehydrate through 95% and 100% ethyl alcohol.[6]
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Clear in two to three changes of xylene.[1]

Mount with a permanent mounting medium.

III. Expected Results:

Collagen: Blue[8]

Nuclei: Black[3]

Cytoplasm, Muscle, Keratin: Red[2]

Erythrocytes: Yellow/Red[8]

Visualizations
Experimental Workflow for Collagen Staining
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Tissue Preparation

Staining Procedure

Final Steps
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Phosphotungstic Acid

Collagen Stain:
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Final Rinse:
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Dehydrate in Alcohols
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Mount Coverslip

Click to download full resolution via product page

Caption: Workflow for Masson's Trichrome staining to visualize collagen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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